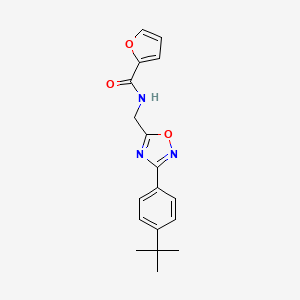
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpropionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpropionamide, also known as HMQP, is a chemical compound that has been extensively studied for its potential applications in scientific research. HMQP belongs to the class of quinoline derivatives, which have been found to possess various biological activities, including antitumor, antiviral, and antimicrobial properties.
作用機序
The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpropionamide is not fully understood, but several studies have proposed that it acts by inhibiting various enzymes and proteins involved in cell proliferation, viral replication, and bacterial growth. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpropionamide has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpropionamide has also been shown to inhibit the activity of viral proteases, which are essential for viral replication. Moreover, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpropionamide has been found to disrupt bacterial cell membrane integrity, leading to bacterial death.
Biochemical and Physiological Effects:
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpropionamide has been found to affect various biochemical and physiological processes in cells. Studies have shown that N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpropionamide induces apoptosis, or programmed cell death, in cancer cells by activating caspase enzymes. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpropionamide has also been found to inhibit the production of reactive oxygen species, which are involved in oxidative stress and inflammation. Moreover, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpropionamide has been shown to modulate the expression of various genes involved in cell cycle regulation, immune response, and stress response.
実験室実験の利点と制限
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpropionamide has several advantages for lab experiments, including its high yield and purity, stability, and low toxicity. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpropionamide is also relatively easy to synthesize and can be modified to obtain derivatives with improved biological activities. However, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpropionamide has some limitations, including its poor solubility in water and some organic solvents, which can affect its bioavailability and pharmacokinetics. Moreover, the mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpropionamide is not fully understood, which can hinder its further development as a therapeutic agent.
将来の方向性
Several future directions can be proposed for the research on N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpropionamide. One direction is to investigate the structure-activity relationship of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpropionamide and its derivatives to identify compounds with improved biological activities and pharmacokinetic properties. Another direction is to explore the potential of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpropionamide as a therapeutic agent for cancer, viral infections, and bacterial infections. Moreover, the mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpropionamide needs to be further elucidated to facilitate its development as a drug candidate. Finally, the toxicity and safety of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpropionamide need to be evaluated in preclinical and clinical studies to ensure its suitability for human use.
Conclusion:
In conclusion, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpropionamide is a promising chemical compound that has been extensively studied for its potential applications in scientific research. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpropionamide has been found to exhibit antitumor, antiviral, and antimicrobial activities, and its mechanism of action involves the inhibition of various enzymes and proteins involved in cell proliferation, viral replication, and bacterial growth. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpropionamide has several advantages for lab experiments, including its high yield and purity, stability, and low toxicity, but it also has some limitations, including its poor solubility and the incomplete understanding of its mechanism of action. Future research on N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpropionamide should focus on identifying compounds with improved biological activities and pharmacokinetic properties, exploring its potential as a therapeutic agent, elucidating its mechanism of action, and evaluating its toxicity and safety for human use.
合成法
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpropionamide involves the condensation of 2-hydroxy-7-methylquinoline with phenylpropionyl chloride in the presence of a base. The resulting product is purified by recrystallization to obtain N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpropionamide in high yield and purity. This synthesis method has been optimized by several researchers, and various modifications have been proposed to improve the efficiency of the reaction.
科学的研究の応用
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpropionamide has been found to exhibit a wide range of biological activities, making it a potential candidate for scientific research in various fields. Studies have shown that N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpropionamide has antitumor activity against several cancer cell lines, including breast, lung, and colon cancer. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpropionamide has also been found to possess antiviral activity against herpes simplex virus, respiratory syncytial virus, and human cytomegalovirus. In addition, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpropionamide has antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
特性
IUPAC Name |
N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-3-19(23)22(17-7-5-4-6-8-17)13-16-12-15-10-9-14(2)11-18(15)21-20(16)24/h4-12H,3,13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDRVGWHWCKJGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC1=CC2=C(C=C(C=C2)C)NC1=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-phenylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


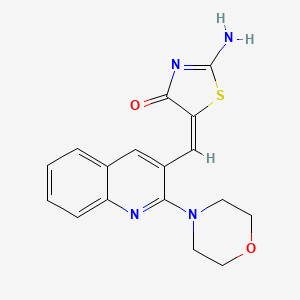
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7718062.png)


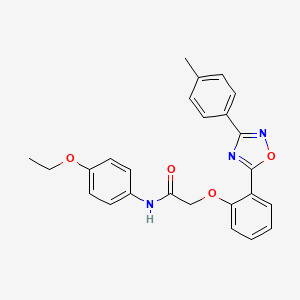
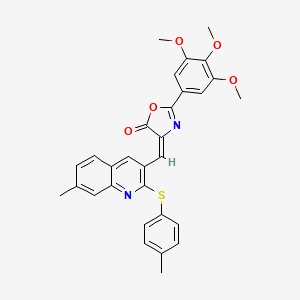
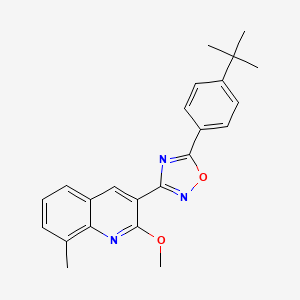
![N-(3-acetylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718136.png)

![N-[(2-methoxyphenyl)methyl]-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7718148.png)
![2-(N-benzyl4-bromobenzenesulfonamido)-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B7718149.png)

